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2-(4-Chloro-2,3-difluorophenyl)propan-2-ol

Cat. No.: B14020056
M. Wt: 206.61 g/mol
InChI Key: UUEGGOZGMOEHQP-UHFFFAOYSA-N
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Description

Significance of Fluorine and Chlorine Substituents in Modern Chemical Structures

The introduction of fluorine and chlorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their biological activity and physical characteristics. mdpi.comnih.govnih.govresearchgate.net

Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule. mdpi.com Its small size allows it to often be used as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can impact the acidity of nearby functional groups and influence intermolecular interactions. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.govacs.org This increased stability often translates to a longer biological half-life for pharmaceutical compounds. researchgate.net Furthermore, the incorporation of fluorine can increase the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes. nih.govnih.gov

Chlorine, while also an electron-withdrawing halogen, possesses different properties compared to fluorine. It is larger in size and less electronegative, but it is a better halogen bond acceptor. mdpi.com The presence of chlorine on an aromatic ring can influence the molecule's conformation and its interactions with biological targets. mdpi.com In drug design, chlorine atoms can serve as key binding elements and can also be used to block metabolic pathways, similar to fluorine. nih.gov

The strategic placement of both fluorine and chlorine atoms in a single molecule, as seen in 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol, can offer a synergistic effect, combining the unique attributes of each halogen to fine-tune the properties of the resulting compound.

Overview of Tertiary Aromatic Alcohols as Key Intermediates and Synthetic Building Blocks

Tertiary aromatic alcohols are a class of alcohols where the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, one of which is part of an aromatic ring. wikipedia.org These compounds are valuable intermediates in organic synthesis due to the reactivity of the hydroxyl group. britannica.com

They can undergo a variety of chemical transformations, including dehydration to form alkenes, and substitution reactions to introduce other functional groups. britannica.comlibretexts.org The tertiary nature of the alcohol means they are resistant to oxidation under mild conditions, a property that can be synthetically useful. britannica.comsolubilityofthings.com The aromatic ring in these alcohols can also be a site for further chemical modification.

The presence of a tertiary alcohol functional group in a molecule provides a synthetic handle for the construction of more complex molecular architectures. They are often precursors to a wide range of other compounds and are utilized in the synthesis of pharmaceuticals, agrochemicals, and materials.

Contextualization of this compound within Current Organic Chemistry Research Paradigms

This compound is situated at the intersection of several key areas of modern organic chemistry research. Its structure combines the features of a halogenated aromatic compound with those of a tertiary alcohol, making it a molecule of interest for several reasons.

The specific arrangement of a chloro and two fluoro substituents on the phenyl ring presents a unique electronic and steric environment. This substitution pattern is of interest in the design of new bioactive molecules, where precise control over these properties is essential for achieving desired biological activity and pharmacokinetic profiles.

As a synthetic intermediate, this compound can be envisioned as a precursor to a variety of other molecules. For example, the tertiary alcohol moiety could be eliminated to introduce a double bond, or it could be substituted to introduce other functional groups. The halogenated aromatic ring itself can participate in various coupling reactions, allowing for the construction of more complex biaryl or heterocyclic systems.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are found in various patented compounds and research intermediates, suggesting its relevance in exploratory chemical synthesis. The synthesis of structurally similar compounds often involves the reaction of a Grignard reagent derived from a halogenated benzene (B151609) with a ketone, or the addition of an organolithium reagent to a ketone.

Below is a table of related chemical compounds and their basic properties:

Compound NameMolecular FormulaMolecular Weight ( g/mol )
2-(4-Chloro-2-fluorophenyl)propan-2-olC₉H₁₀ClFO188.62
2-(4-chloro-2-ethyl-3-fluorophenyl)propan-2-olC₁₁H₁₄ClFO216.68
2-(4-chloro-1-fluoronaphthalen-2-yl)propan-2-olC₁₃H₁₂ClFO238.68
1-Chloro-2-propanolC₃H₇ClO94.54
2-Chloro-2-propanolC₃H₇ClO94.54

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClF2O B14020056 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClF2O

Molecular Weight

206.61 g/mol

IUPAC Name

2-(4-chloro-2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H9ClF2O/c1-9(2,13)5-3-4-6(10)8(12)7(5)11/h3-4,13H,1-2H3

InChI Key

UUEGGOZGMOEHQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)Cl)F)F)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 4 Chloro 2,3 Difluorophenyl Propan 2 Ol

Transformations Involving the Tertiary Alcohol Functionality

The tertiary alcohol group is a primary site of reactivity in 2-(4-chloro-2,3-difluorophenyl)propan-2-ol. Its transformations are characterized by the formation of a stabilized tertiary carbocation intermediate, which dictates the course of several important reactions.

Dehydration Pathways to Olefinic Products

The acid-catalyzed dehydration of tertiary alcohols is a classic elimination reaction that proceeds readily to form alkenes. In the case of this compound, heating in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric(V) acid, is expected to yield 1-(4-chloro-2,3-difluorophenyl)prop-1-ene. chemguide.co.uk

The mechanism involves the initial protonation of the hydroxyl group by the acid, forming a good leaving group (water). chemguide.co.uk Subsequent departure of the water molecule generates a resonance-stabilized tertiary benzylic carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and the olefinic product. chemguide.co.ukyoutube.com

Reaction Reagents and Conditions Major Product Mechanism
DehydrationConcentrated H₂SO₄ or H₃PO₄, Heat (~170°C)1-(4-chloro-2,3-difluorophenyl)prop-1-eneE1 Elimination

This table outlines the expected outcome of the acid-catalyzed dehydration of the title compound based on established chemical principles for tertiary alcohols.

Derivatization Strategies and Functional Group Interconversions

The hydroxyl group of this compound can be converted into other functional groups through various derivatization strategies. These modifications are often employed to alter the molecule's physical or chemical properties, for instance, to improve its performance in chromatographic analyses or to serve as a synthetic intermediate. acs.orgnih.gov Common derivatizations include the formation of esters, ethers, and silyl (B83357) ethers.

Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base like pyridine. Ether formation can be accomplished under Williamson ether synthesis conditions, although the steric hindrance of the tertiary center may necessitate the use of stronger bases and reactive alkyl halides. Silyl ethers, which are often used as protecting groups, are readily formed by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a non-nucleophilic base.

Derivative Type Typical Reagents Functional Group Formed
EsterAcyl Chloride (R-COCl), PyridineR-CO-O-
EtherNaH, Alkyl Halide (R-X)R-O-
Silyl EtherTrimethylsilyl chloride (TMSCl), Triethylamine (B128534)(CH₃)₃Si-O-

This interactive table summarizes common derivatization strategies for tertiary alcohols.

Deoxyfluorination Reactions of Tertiary Alcohols

Deoxyfluorination is a process that replaces a hydroxyl group with a fluorine atom. This transformation is of significant interest in medicinal chemistry due to the unique properties conferred by fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for this purpose. commonorganicchemistry.com

The reaction of a tertiary alcohol like this compound with these reagents is challenging. The mechanism likely proceeds through an SN1-like pathway involving the formation of an alkoxy-sulfur intermediate followed by the generation of a tertiary carbocation. While this carbocation can be trapped by a fluoride (B91410) ion to give the desired product, it is also highly susceptible to elimination (E1), which often results in the formation of the corresponding alkene as a major byproduct. nih.govnih.gov The choice of reagent and reaction conditions is critical to maximize the yield of the fluorinated product over the elimination product. nih.gov Deoxo-Fluor is noted for being more thermally stable than DAST. commonorganicchemistry.com

Reagent Common Name Typical Conditions Notes on Tertiary Alcohols
(C₂H₅)₂NSF₃DASTDCM, 0°C to RTProne to elimination side reactions; thermally unstable. commonorganicchemistry.comnih.gov
(CH₃OCH₂CH₂)₂NSF₃Deoxo-FluorDCM, 0°C to RTMore thermally stable alternative to DAST; elimination is still a competitive pathway. commonorganicchemistry.com
C₅H₅N-(SO₂F)PyFluorBase, SolventOften used in combination with a base to activate the alcohol.

This data table compares common deoxyfluorination reagents applicable to tertiary alcohols.

Reactivity of the Halogenated Aromatic Ring

The 4-chloro-2,3-difluorophenyl group possesses distinct reactivity patterns governed by the strong electron-withdrawing inductive effects of the halogen substituents.

Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity Patterns

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For the SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.com

In this compound, the ring is substituted with three halogens (Cl, F, F), all of which are electron-withdrawing. This makes the ring electron-deficient and susceptible to attack by strong nucleophiles.

Reactivity of Chlorine: The chlorine atom at the C4 position is para to a fluorine atom at C1 (relative to the propanol (B110389) substituent) and meta to the fluorine at C2.

Reactivity of Fluorine: The fluorine at C2 is ortho to the propanol group and the chlorine at C4. The fluorine at C3 is meta to the propanol group and ortho to the chlorine at C4.

Given that fluoride is generally a better leaving group than chloride in SNAr reactions and the activating effect of ortho/para electron-withdrawing groups, substitution of the fluorine atoms, particularly the one at C2 which is ortho and para to other halogens, might be feasible under forcing conditions with potent nucleophiles like alkoxides or amides. youtube.com

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate of this reaction is highly sensitive to the nature of the substituents already present on the ring.

The aromatic ring of this compound is strongly deactivated towards EAS due to the powerful electron-withdrawing inductive effects of the three halogen atoms (Cl, F, F). libretexts.org Halogens are known as deactivating, ortho-, para-directors. Therefore, any EAS reaction would require harsh conditions (e.g., strong Lewis acid catalysts, high temperatures) and would proceed much slower than with benzene (B151609). masterorganicchemistry.commasterorganicchemistry.commsu.edu

The directing effects of the substituents would compete:

-C(CH₃)₂OH group: Weakly activating, ortho-, para-director.

-F (at C2 and C3): Deactivating, ortho-, para-director.

-Cl (at C4): Deactivating, ortho-, para-director.

The only available position for substitution is C6. This position is ortho to the propanol group and meta to the other halogens. Given the strong deactivation by the three halogens, significant substitution at this position is highly unlikely under standard EAS conditions.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a crucial chemical transformation that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. For this compound, the primary focus of reductive dehalogenation is the cleavage of the carbon-chlorine (C-Cl) bond, as C-F bonds are significantly stronger and less reactive under typical dehalogenation conditions.

The most common and industrially relevant method for the reductive dehalogenation of aryl chlorides is catalytic hydrogenation. This process typically involves a transition metal catalyst, most notably palladium, and a source of hydrogen.

Catalytic Hydrodechlorination:

In this pathway, this compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate. A base, like triethylamine or sodium acetate, is often added to neutralize the hydrochloric acid (HCl) generated during the reaction, which can otherwise inhibit the catalyst.

The generally accepted mechanism for palladium-catalyzed hydrodehalogenation of an aryl chloride (Ar-Cl) involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride, inserting into the C-Cl bond to form an arylpalladium(II) complex (Ar-Pd-Cl).

Reductive Step: The hydrogen source reacts with the arylpalladium(II) complex. In the case of H₂, this can proceed through the formation of a dihydrido-palladium species.

Reductive Elimination: The aryl group and a hydride ligand are eliminated from the palladium center, forming the dehalogenated product (Ar-H) and regenerating the Pd(0) catalyst, which can then enter another cycle. The halogen remains bound to the palladium as a halide, which is then typically removed by the base.

Transfer Hydrogenation:

An alternative to using hydrogen gas is transfer hydrogenation. In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate, sodium formate, or isopropanol, is used to provide the hydrogen. This approach can be milder and more convenient for laboratory-scale synthesis. The catalytic system often remains palladium-based.

The selective removal of the chlorine atom over the fluorine atoms is expected due to the significant difference in bond dissociation energies:

BondTypical Bond Dissociation Energy (kJ/mol)
C-Cl (Aryl)~400
C-F (Aryl)~500

This energy difference allows for reaction conditions to be tuned to selectively cleave the weaker C-Cl bond while leaving the C-F bonds intact.

Theoretical and Computational Chemistry Studies of 2 4 Chloro 2,3 Difluorophenyl Propan 2 Ol

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry enables the prediction of various spectroscopic parameters, providing a theoretical basis for the interpretation of experimental spectra. These predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule.

Computational vibrational spectroscopy is a fundamental technique used to predict the infrared (IR) and Raman spectra of molecules. nih.govroyalsocietypublishing.org These predictions are crucial for identifying molecular building blocks, characterizing chemical bonds, and analyzing reaction intermediates. nih.gov The theoretical basis for these calculations typically relies on the harmonic approximation of the potential energy surface (PES), where the energy of the molecule is considered a quadratic function of the atomic displacements around the equilibrium geometry. royalsocietypublishing.org

The process begins with the optimization of the molecule's geometry to find its minimum energy structure. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix. The eigenvalues of this matrix correspond to the harmonic vibrational frequencies. github.io

IR spectroscopy is associated with the absorption of infrared light, which occurs when there is a change in the molecule's dipole moment during a vibration. rsc.org Computational methods calculate IR intensities by determining the derivatives of the dipole moment with respect to the normal coordinates of the molecule. rsc.org

Raman spectroscopy provides complementary information and involves the inelastic scattering of photons. nih.govroyalsocietypublishing.org A vibrational mode is Raman active if it causes a change in the molecular polarizability. github.io Therefore, the calculation of Raman activities involves computing the derivatives of the electronic polarizability with respect to the normal vibrational coordinates. github.io Density Functional Theory (DFT) methods have proven to be highly effective and efficient for predicting the electronic structure and, consequently, the vibrational spectra of most molecular systems. royalsocietypublishing.org

For 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol, a theoretical vibrational analysis would yield frequencies corresponding to specific functional group vibrations. An illustrative table of predicted frequencies is shown below.

Interactive Table: Illustrative Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
O-H Stretch~3600HighLow
Aromatic C-H Stretch~3100MediumHigh
Aliphatic C-H Stretch~2950MediumMedium
Aromatic C=C Stretch~1600HighHigh
C-O Stretch~1200HighMedium
C-F Stretch~1100HighLow
C-Cl Stretch~700MediumMedium

Note: The data in this table are illustrative examples based on typical frequency ranges for the specified functional groups and are not from a published study on this specific molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. researchgate.net Computational methods play an increasingly vital role in predicting NMR chemical shifts, which is particularly useful for assigning signals in complex spectra and elucidating the structure of novel compounds. nih.govnih.gov

The prediction of NMR chemical shifts is highly sensitive to the molecular geometry; even minor changes in bond lengths or angles can lead to significant deviations. rsc.org Therefore, an accurate geometry optimization is the first critical step. Quantum mechanical approaches, particularly those using Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, are standard for calculating the nuclear magnetic shielding tensors. nih.gov

The calculated shielding tensors describe the electronic shielding effect around each nucleus in the presence of an external magnetic field. nih.gov To obtain the chemical shift (δ), the calculated isotropic shielding constant (σ_iso) of a nucleus in the molecule is subtracted from the shielding constant of a reference standard, typically tetramethylsilane (B1202638) (TMS).

δ = σ_ref - σ_iso

Solvent effects are also a crucial consideration, as they can influence both the molecular geometry and the electronic environment. rsc.org These effects are often incorporated into calculations using continuum solvation models. The accuracy of predictions depends on several factors, including the choice of the density functional, the basis set, and the proper treatment of environmental and dynamical effects. rsc.org

For this compound, theoretical calculations would predict the chemical shifts for each unique hydrogen (¹H) and carbon (¹³C) nucleus. An illustrative table of such predictions is provided below.

Interactive Table: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(OH)-~74
CH₃~1.6~28
OH~2.5-
Aromatic CH~7.2 - 7.5~115 - 128
Aromatic C-Cl-~130
Aromatic C-F-~150 - 155 (with C-F coupling)
Aromatic C-C(OH)(CH₃)₂-~140

Note: The data in this table are illustrative examples based on typical chemical shift values for similar chemical environments and are not from a published study on this specific molecule. Aromatic carbon shifts are heavily influenced by the fluorine and chlorine substituents.

Reaction Energetics and Transition State Theory Investigations

Computational chemistry is instrumental in exploring the dynamics of chemical reactions, allowing for the detailed study of reaction mechanisms, energy requirements, and the structures of transient species.

Understanding a chemical reaction requires identifying the reactants, products, and all relevant intermediates and the transition states that connect them. acs.org The minimum energy path (MEP) on the potential energy surface (PES) represents the most likely trajectory for a reaction. arxiv.org The highest point on this path is the transition state (TS), and the energy difference between the reactants and the transition state is the activation barrier or activation energy. researchgate.net

Computationally, locating a transition state is a challenging task as it corresponds to a first-order saddle point on the PES—a maximum in the direction of the reaction coordinate and a minimum in all other directions. researchgate.net Various algorithms have been developed to find TS structures. Once a TS is located, its identity is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

After identifying the transition state, the minimum energy path connecting reactants to products can be mapped out using methods like intrinsic reaction coordinate (IRC) calculations. arxiv.org This provides a detailed picture of the geometric changes that occur throughout the transformation. acs.org Such calculations are critical for predicting reaction kinetics and understanding mechanistic details.

For a potential reaction of this compound, such as acid-catalyzed dehydration, computational methods could be used to calculate the activation barriers for competing pathways.

Interactive Table: Illustrative Calculated Activation Energies (kcal/mol) for a Hypothetical Reaction
Reaction PathwayTransition StateActivation Energy (Eₐ) in kcal/mol
Dehydration via E1 Mechanism (Carbocation formation)TS1~25-30
Dehydration via E2 Mechanism (Concerted)TS2~35-40

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate how activation barriers for competing mechanisms would be compared. Actual values would require specific quantum chemical calculations.

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecular system as a function of its geometry. researchgate.netlongdom.orgwikipedia.org It can be visualized as a multidimensional landscape where valleys correspond to stable species (reactants, intermediates, products) and mountain passes correspond to transition states. libretexts.org Exploring the PES allows chemists to map out entire reaction pathways, understand reaction mechanisms, predict product distributions, and design more efficient chemical processes. longdom.org

For complex transformations involving multiple steps, computational exploration of the PES is essential. These explorations can uncover unexpected intermediates or alternative reaction pathways that might not be intuitively obvious. acs.org Methods for exploring the PES range from systematic searches along defined coordinates to more sophisticated automated approaches that can discover new reaction channels. acs.orgrsc.org

Role of 2 4 Chloro 2,3 Difluorophenyl Propan 2 Ol As a Key Building Block in Advanced Organic Synthesis

Precursor to Complex Fluorinated Aromatic Scaffolds

The chemical structure of 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol makes it an ideal starting material for the synthesis of a variety of complex fluorinated aromatic compounds. The strategic placement of chloro and difluoro substituents on the phenyl ring significantly influences its reactivity and provides a handle for further functionalization.

A key transformation of this compound involves the dehydration of the tertiary alcohol to form the corresponding alkene, 1-chloro-2,3-difluoro-4-(prop-1-en-2-yl)benzene. This reaction is typically acid-catalyzed and proceeds through a stable tertiary carbocation intermediate. The resulting alkene is a highly valuable intermediate, possessing a reactive double bond that can participate in a wide array of subsequent reactions.

For instance, the alkene can undergo various addition reactions, allowing for the introduction of diverse functional groups. Furthermore, the double bond can be a key participant in cyclization reactions, leading to the formation of new ring systems. This strategy is particularly useful for the synthesis of fluorinated heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorinated phenyl ring can also influence the regioselectivity and stereoselectivity of these cyclization reactions.

The aromatic ring itself can be further modified through nucleophilic aromatic substitution or cross-coupling reactions. The presence of the fluorine and chlorine atoms can activate the ring for such transformations, enabling the introduction of additional substituents and the construction of highly elaborate aromatic structures.

Utility in the Construction of Novel Materials and Non-Biological Chemical Entities

The unique combination of a fluorinated aromatic moiety and a reactive functional group in this compound and its derivatives makes them attractive building blocks for the synthesis of novel materials. The incorporation of fluorine atoms into organic molecules can impart desirable properties such as enhanced thermal stability, chemical resistance, and altered electronic characteristics.

Derivatives of this compound can be envisioned as monomers for polymerization reactions. For example, the corresponding alkene obtained from dehydration could be polymerized to yield fluorinated polymers. Such materials may exhibit interesting properties for applications in areas like high-performance plastics, coatings, and electronic devices.

Furthermore, the rigid and sterically hindered nature of the 2-(4-chloro-2,3-difluorophenyl)propyl group can be exploited in the design of functional molecules with specific three-dimensional structures. These molecules could find applications as liquid crystals, organic light-emitting diodes (OLEDs), or as components of supramolecular assemblies. The tailored synthesis of such non-biological chemical entities relies on the predictable reactivity of the parent alcohol and its derivatives.

Design Principles for New Synthetic Pathways Incorporating the Compound

The effective utilization of this compound in organic synthesis hinges on a clear understanding of its reactivity and the strategic design of synthetic pathways. Several key principles guide the incorporation of this building block into multi-step syntheses.

A primary consideration is the sequential manipulation of the alcohol and the aromatic ring. The tertiary alcohol is a versatile functional group that can be easily converted into other functionalities, such as alkenes, ethers, or alkyl halides. The choice of reaction conditions is crucial to ensure selectivity and avoid undesired side reactions on the sensitive fluorinated aromatic ring.

Conversely, the aromatic ring can be functionalized while preserving the integrity of the propan-2-ol side chain. The directing effects of the existing substituents (chloro and difluoro groups) must be taken into account when planning electrophilic aromatic substitution reactions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed for the regioselective introduction of new carbon-carbon or carbon-heteroatom bonds.

Below is a table summarizing the key reactive sites of this compound and potential transformations:

Reactive SitePotential TransformationsResulting Functional GroupsPotential Applications
Tertiary AlcoholDehydration, Etherification, HalogenationAlkene, Ether, Alkyl HalidePrecursors for polymers, functional materials, and further synthetic elaboration
Aromatic RingNucleophilic Aromatic Substitution, Cross-Coupling ReactionsSubstituted Phenyl DerivativesSynthesis of complex aromatic scaffolds, bioactive molecules

By leveraging these design principles, chemists can harness the full potential of this compound as a versatile and powerful tool in the synthesis of advanced organic molecules.

Future Directions in Research Pertaining to 2 4 Chloro 2,3 Difluorophenyl Propan 2 Ol

Development of Highly Efficient and Selective Catalytic Methods for its Synthesis

The synthesis of 2-(4-chloro-2,3-difluorophenyl)propan-2-ol, a tertiary alcohol, is a prime candidate for optimization through modern catalytic methods. Current synthetic routes likely rely on stoichiometric Grignard reactions, which, while effective, can generate significant waste and offer limited control over selectivity. Future research will likely focus on the development of catalytic variants that are more efficient and environmentally benign.

Transition metal catalysis, for instance, offers a promising avenue. Catalytic amounts of iron, copper, or palladium complexes could facilitate the addition of methyl groups to a 2-(4-chloro-2,3-difluorophenyl) ketone precursor. Research in this area would aim to identify catalysts that offer high turnover numbers and exceptional selectivity, minimizing the formation of byproducts. The use of chiral ligands could also be explored to control stereochemistry if prochiral substrates are employed.

Organocatalysis presents another attractive alternative. Small organic molecules can be designed to catalyze the desired transformation under mild conditions, often with high enantioselectivity. The development of an organocatalytic route to this compound would be a significant step towards a more sustainable synthesis.

Below is a hypothetical comparison of potential catalytic systems for the synthesis of this compound.

Catalyst SystemPrecursorReagentYield (%)Selectivity (%)
Iron(III) chloride1-(4-Chloro-2,3-difluorophenyl)ethanone (B2952139)Methylmagnesium bromide8592
Copper(I) iodide1-(4-Chloro-2,3-difluorophenyl)ethanoneMethylmagnesium bromide9298
Proline-derived organocatalyst1-(4-Chloro-2,3-difluorophenyl)ethanoneTrimethylsilyl (B98337) cyanide8895

Advanced Mechanistic Investigations of Novel Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for the development of novel applications. Advanced mechanistic investigations could uncover new reaction pathways and allow for the rational design of more efficient synthetic protocols.

Computational chemistry, employing methods such as Density Functional Theory (DFT), can be used to model reaction intermediates and transition states. These studies can provide valuable insights into the energetics of different reaction pathways, helping to explain observed selectivities and predict the feasibility of new transformations. For example, DFT calculations could be used to investigate the mechanism of acid-catalyzed dehydration of this compound, predicting the regioselectivity of alkene formation.

Kinetic studies, including reaction rate analysis and the determination of kinetic isotope effects, can provide experimental evidence to support or refute proposed mechanisms. By systematically varying reaction parameters such as temperature, concentration, and catalyst loading, a detailed picture of the reaction kinetics can be constructed.

Exploration of Unconventional Reactivity and Derivatization Pathways

The unique electronic properties imparted by the chloro and difluoro substituents on the phenyl ring of this compound suggest that it may exhibit unconventional reactivity. Future research should explore these possibilities to unlock new derivatization pathways and expand the chemical space accessible from this starting material.

One area of interest is the selective activation of the C-F bonds. While typically strong and unreactive, C-F bonds can be functionalized under specific catalytic conditions. The development of methods for the selective C-F activation of this compound could lead to the synthesis of novel fluorinated compounds with unique properties.

Another avenue for exploration is the derivatization of the aromatic ring through late-stage functionalization. Techniques such as C-H activation could be employed to introduce new functional groups at specific positions on the phenyl ring, further diversifying the range of accessible derivatives. The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of these reactions.

The table below outlines potential derivatization reactions and their expected outcomes.

Reaction TypeReagentPotential Product
C-F ActivationPalladium catalyst, Silane2-(4-Chloro-2-hydrido-3-fluorophenyl)propan-2-ol
C-H BorylationIridium catalyst, Bis(pinacolato)diboron2-(4-Chloro-2,3-difluoro-5-borylphenyl)propan-2-ol
NitrationNitric acid, Sulfuric acid2-(4-Chloro-2,3-difluoro-5-nitrophenyl)propan-2-ol

Integration into Sustainable Chemical Processes and Circular Economy Models

The principles of sustainable chemistry and the circular economy are becoming increasingly important in the chemical industry. Future research on this compound should aim to integrate its synthesis and use into more sustainable processes.

This includes the use of renewable feedstocks and green solvents. Research into the synthesis of the aromatic precursor from biomass-derived starting materials would be a significant step towards reducing the environmental impact of its production. Additionally, the replacement of traditional organic solvents with more environmentally friendly alternatives, such as water or supercritical fluids, should be investigated.

In a circular economy model, the end-of-life of products containing this compound or its derivatives would be considered. Research into the chemical recycling of these materials, to recover the core molecule or valuable precursors, would be essential for closing the loop and creating a more sustainable product lifecycle.

Sustainability AspectResearch FocusPotential Impact
Renewable FeedstocksSynthesis of precursors from biomassReduced reliance on fossil fuels
Green SolventsUse of water or supercritical CO2Minimized environmental pollution
Waste MinimizationHigh-yield catalytic reactionsImproved atom economy
Catalyst RecyclingImmobilization of catalystsReduced cost and environmental impact
Chemical RecyclingDegradation to recover valuable chemicalsContribution to a circular economy

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